
alpha-D-galactosyl-(1->2)-D-galactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-(A-D-GALACTOPYRANOSYL)-D-GALACTOPYRANOSE is a disaccharide composed of two galactose molecules linked through an alpha-glycosidic bond between the first carbon (anomeric carbon) of one galactose and the second oxygen of the other . This compound is significant in various biochemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-(A-D-GALACTOPYRANOSYL)-D-GALACTOPYRANOSE typically involves the enzymatic or chemical glycosylation of galactose. The process includes:
Enzymatic Glycosylation: Utilizing glycosyltransferase enzymes to catalyze the formation of the glycosidic bond under controlled conditions.
Chemical Glycosylation: Employing chemical catalysts and protecting groups to facilitate the selective formation of the glycosidic bond.
Industrial Production Methods: Industrial production of this disaccharide often involves large-scale fermentation processes using genetically engineered microorganisms that express the necessary glycosyltransferase enzymes. The fermentation broth is then processed to isolate and purify the disaccharide.
Chemical Reactions Analysis
Types of Reactions: 2-O-(A-D-GALACTOPYRANOSYL)-D-GALACTOPYRANOSE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as periodic acid or bromine water under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of galacturonic acid derivatives.
Reduction: Formation of galactitol.
Substitution: Formation of various galactosyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-O-(A-D-GALACTOPYRANOSYL)-D-GALACTOPYRANOSE has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Serves as a substrate for studying glycosylation processes and enzyme kinetics.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent in metabolic disorders.
Industry: Utilized in the production of bioactive compounds and as a functional ingredient in food and cosmetic products.
Mechanism of Action
The mechanism of action of 2-O-(A-D-GALACTOPYRANOSYL)-D-GALACTOPYRANOSE involves its interaction with specific glycosyltransferase enzymes, facilitating the transfer of galactose units to acceptor molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids, which play vital roles in cellular communication and metabolism.
Comparison with Similar Compounds
2-O-(A-D-GALACTOPYRANOSYL)-D-GLUCOPYRANOSE: A disaccharide where galactose is linked to glucose.
LACTOSE: Composed of galactose and glucose linked by a beta-glycosidic bond.
MELIBIOSE: Consists of galactose and glucose linked by an alpha-glycosidic bond.
Uniqueness: 2-O-(A-D-GALACTOPYRANOSYL)-D-GALACTOPYRANOSE is unique due to its specific alpha-glycosidic linkage between two galactose molecules, which imparts distinct biochemical properties and reactivity compared to other disaccharides.
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11?,12-/m1/s1 |
InChI Key |
HIWPGCMGAMJNRG-JZSVMVJISA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4'-Chloro-3'-fluoro-[1,1'-biphenyl]-2-yl)ethan-1-one](/img/structure/B12846991.png)
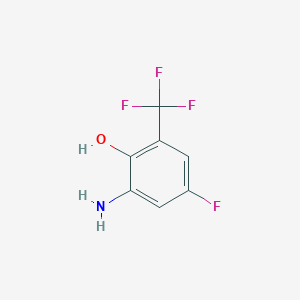
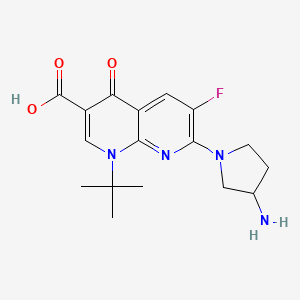
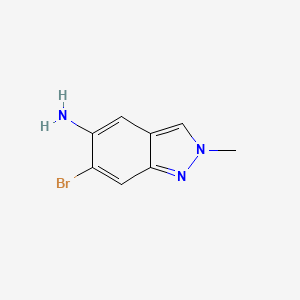
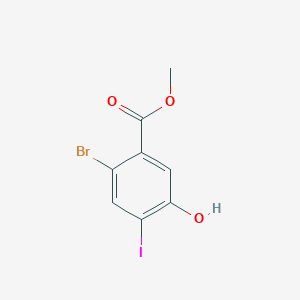
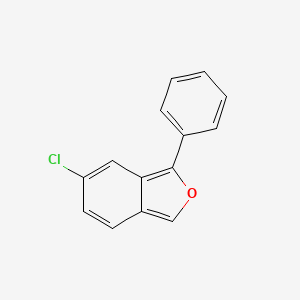
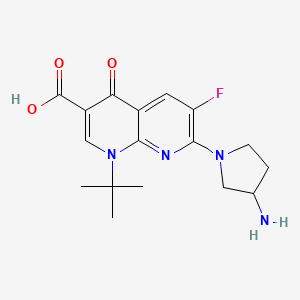
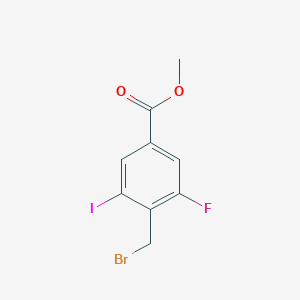
![tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B12847042.png)
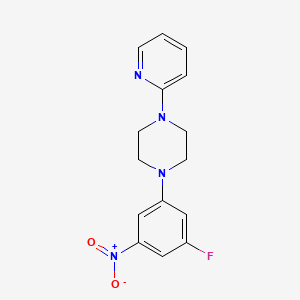
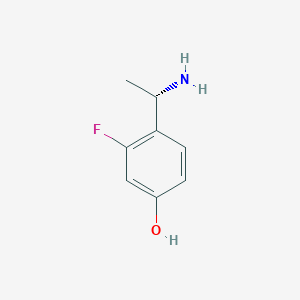
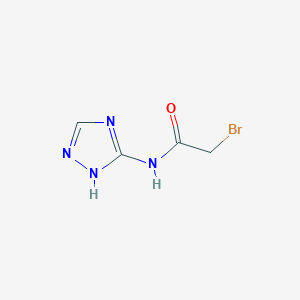
![3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12847077.png)
![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)
